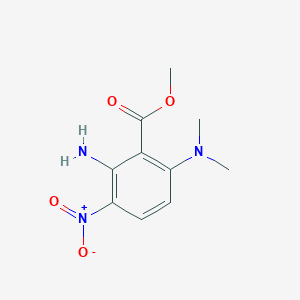![molecular formula C15H16N2O2 B13981307 Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester CAS No. 51947-52-5](/img/structure/B13981307.png)
Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(4-aminophenyl)methyl]anthranilate is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.3 g/mol . . This compound is characterized by its unique structure, which includes an anthranilate moiety linked to an aminophenyl group via a methyl bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(4-aminophenyl)methyl]anthranilate typically involves the esterification of 2-amino-5-[(4-aminophenyl)methyl]benzoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of methyl 5-[(4-aminophenyl)methyl]anthranilate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-[(4-aminophenyl)methyl]anthranilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Methyl 5-[(4-aminophenyl)methyl]anthranilate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 5-[(4-aminophenyl)methyl]anthranilate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl anthranilate: An ester of anthranilic acid with a fruity grape smell, used as a flavoring agent.
Dimethyl anthranilate: Similar to methyl anthranilate but with two methyl groups, used in perfumery and as a bird repellent.
Uniqueness
Methyl 5-[(4-aminophenyl)methyl]anthranilate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
51947-52-5 |
|---|---|
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
methyl 2-amino-5-[(4-aminophenyl)methyl]benzoate |
InChI |
InChI=1S/C15H16N2O2/c1-19-15(18)13-9-11(4-7-14(13)17)8-10-2-5-12(16)6-3-10/h2-7,9H,8,16-17H2,1H3 |
InChI-Schlüssel |
QEJNFWVQDMOATI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)CC2=CC=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)
![(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one](/img/structure/B13981264.png)






